![molecular formula C12H7BrN2S B13465224 6-[(3-Bromophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B13465224.png)
6-[(3-Bromophenyl)sulfanyl]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(3-Bromophenyl)sulfanyl]pyridine-3-carbonitrile is an aromatic organic compound with the molecular formula C12H7BrN2S and a molecular weight of 291.2 g/mol.
Métodos De Preparación
The synthesis of 6-[(3-Bromophenyl)sulfanyl]pyridine-3-carbonitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various complex organic molecules .
Análisis De Reacciones Químicas
6-[(3-Bromophenyl)sulfanyl]pyridine-3-carbonitrile can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., OH-, NH2-).
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Medicine: It could be explored for its potential therapeutic properties.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-[(3-Bromophenyl)sulfanyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context in which the compound is used. For example, in a chemical reaction, it may act as a reactant or catalyst, while in a biological system, it may interact with specific proteins or enzymes to exert its effects .
Comparación Con Compuestos Similares
6-[(3-Bromophenyl)sulfanyl]pyridine-3-carbonitrile can be compared with other similar compounds, such as:
- 6-[(3-Chlorophenyl)sulfanyl]pyridine-3-carbonitrile
- 6-[(3-Fluorophenyl)sulfanyl]pyridine-3-carbonitrile
- 6-[(3-Iodophenyl)sulfanyl]pyridine-3-carbonitrile
These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The presence of different halogens (eg
Propiedades
Fórmula molecular |
C12H7BrN2S |
|---|---|
Peso molecular |
291.17 g/mol |
Nombre IUPAC |
6-(3-bromophenyl)sulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C12H7BrN2S/c13-10-2-1-3-11(6-10)16-12-5-4-9(7-14)8-15-12/h1-6,8H |
Clave InChI |
HXFRDQADIRLBNU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)SC2=NC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


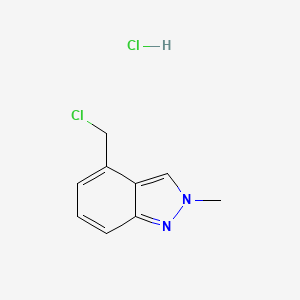
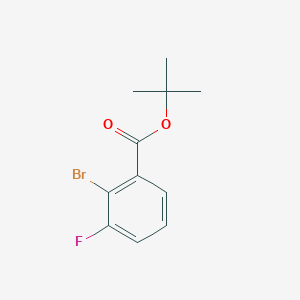

![2-[(2S,4S)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride](/img/structure/B13465154.png)
![Spiro[4.5]decane-8-carbaldehyde](/img/structure/B13465161.png)
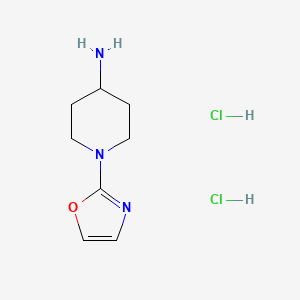
![(6S)-7-benzyloxycarbonyl-2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B13465172.png)
![1-Bromo-3-(chlorodifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B13465176.png)
![2-chloro-1-{5-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-one](/img/structure/B13465177.png)
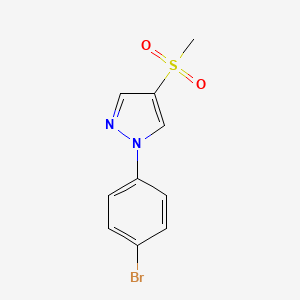
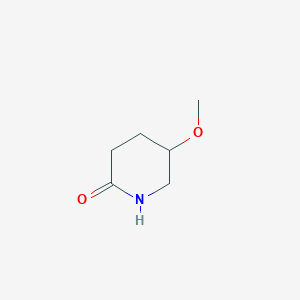
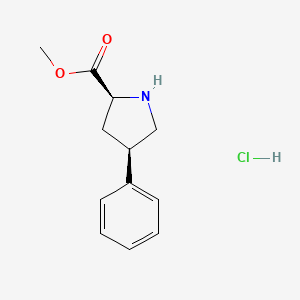
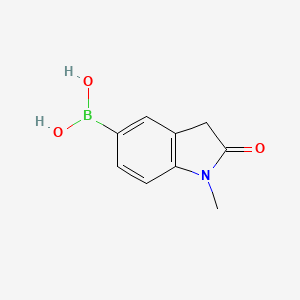
![1-Oxa-9-azaspiro[5.6]dodec-3-ene hydrochloride](/img/structure/B13465222.png)
